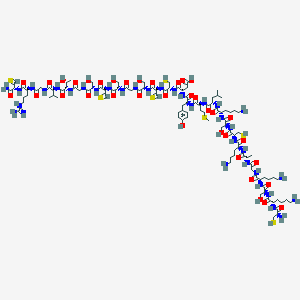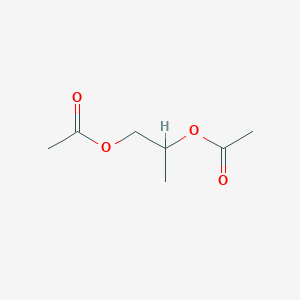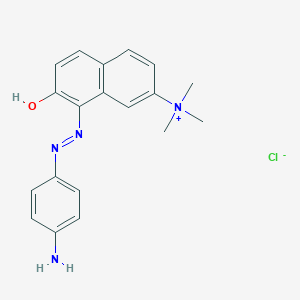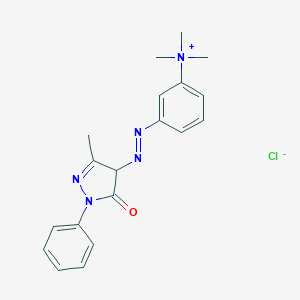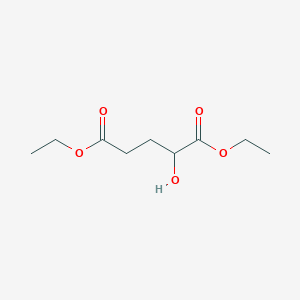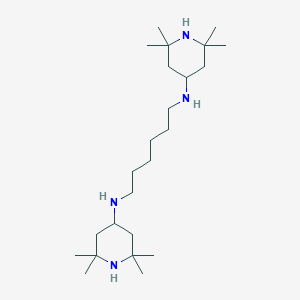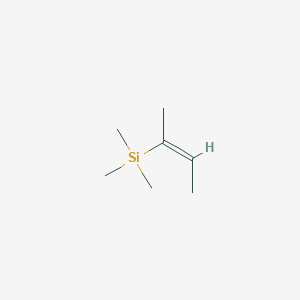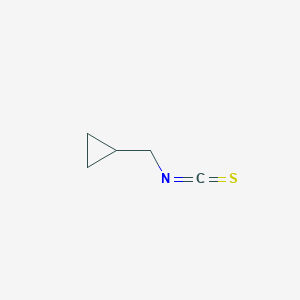![molecular formula C14H13N3O2 B008442 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile CAS No. 108611-04-7](/img/structure/B8442.png)
6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile, also known as OXPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OXPB is a bipyridine derivative that has been synthesized through a multi-step process.
Applications De Recherche Scientifique
6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and electrochemistry. In medicinal chemistry, 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been investigated for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. In materials science, 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been studied for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). In electrochemistry, 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been investigated for its potential use as a redox mediator in electrochemical systems.
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth. 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been shown to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile inhibits the growth of cancer cells, induces apoptosis (programmed cell death), and inhibits the activity of certain enzymes involved in cancer cell growth. In vivo studies have shown that 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile can inhibit the growth of tumors in mice, and can also reduce the incidence of metastasis (the spread of cancer to other parts of the body).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially useful tool for studying cancer cell growth and developing new anti-cancer therapies. However, one limitation of using 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research involving 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile. One potential direction is the further investigation of its anti-cancer properties, including its ability to inhibit the growth of cancer cells and reduce the incidence of metastasis. Another potential direction is the investigation of its potential use as a building block for the synthesis of MOFs. Additionally, further research could be done to explore its potential use as a redox mediator in electrochemical systems.
Méthodes De Synthèse
The synthesis of 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with potassium hydroxide to form 2-pyridylacetonitrile. This intermediate is then reacted with 2-bromo-3-hydroxypropyl bromide to form 6-(2-hydroxypropoxy)-2-pyridylacetonitrile. Finally, the product is reacted with 4-cyanopyridine to form 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile.
Propriétés
Numéro CAS |
108611-04-7 |
|---|---|
Nom du produit |
6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile |
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-(2-hydroxypropoxy)-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)9-19-14-12(7-15)6-13(8-17-14)11-2-4-16-5-3-11/h2-6,8,10,18H,9H2,1H3 |
Clé InChI |
KPLWOXURHUEXBX-UHFFFAOYSA-N |
SMILES |
CC(COC1=C(C=C(C=N1)C2=CC=NC=C2)C#N)O |
SMILES canonique |
CC(COC1=C(C=C(C=N1)C2=CC=NC=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



